molecular formula C14H11IN2 B1521057 1-benzyl-3-Iodo-7-azaindole CAS No. 1093759-51-3

1-benzyl-3-Iodo-7-azaindole

Cat. No. B1521057
M. Wt: 334.15 g/mol
InChI Key: KJXCQDCJEMOYCK-UHFFFAOYSA-N
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Description

1-Benzyl-3-Iodo-7-azaindole is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a compound with the molecular formula C14H11IN2 .


Synthesis Analysis

Azaindoles can be synthesized starting from chloroamino-N-heterocycles. The method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-Iodo-7-azaindole is characterized by a pyridine and a pyrrole ring associated by a fused C-C bond . The molecular weight of the compound is 334.155 g/mol .


Chemical Reactions Analysis

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used in the design of kinase inhibitors .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 457.0±35.0 °C at 760 mmHg . The molecular formula is C14H11IN2 .

Scientific Research Applications

  • Kinase Inhibitors Design

    • Field : Medicinal Chemistry
    • Application : Azaindole derivatives, including “1-benzyl-3-Iodo-7-azaindole”, have been used as kinase inhibitors contributing to drug discovery and innovation .
    • Methods : The molecules have emerged from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs . An initial High Throughput Screening (HTS) identified the indole with a 6-chloro substituent as having good selectivity for Cdc7 over CDK2 .
    • Results : The use of azaindole derivatives has led to the generation of new therapeutic agents .
  • Ring Functionalization

    • Field : Organic Chemistry
    • Application : The 7-azaindole building block, which includes “1-benzyl-3-Iodo-7-azaindole”, has attracted considerable interest in the field of drug discovery .
    • Methods : Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
    • Results : The development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .
  • Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Azaindoles, also known as pyrrolopyridines, are bioisosteres for both indole and purine systems . They have found extensive utility in drug discovery, especially in the field of kinases, a class of particularly fruitful drug targets .
    • Methods : A library of fragment compounds was screened at a concentration of 200 μM . One of the high throughput screening (HTS) hits, binding to the ATP site, 7-azaindole co-crystallized with a kinase .
    • Results : Two azaindole-containing drugs currently on the market include Plexxikon’s BRAF inhibitor vemurafenib (Zelboraf, 1) and Abbvie’s Bcl-2 inhibitor venetoclax (Venclexta, 2) .
  • Synthesis of Substituted Azaindoles

    • Field : Organic Chemistry
    • Application : A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented .
    • Methods : The synthesis starts from nicotinic acid derivatives or 2,6-dichloropyridine . Microwave heating dramatically accelerates the penultimate reaction step, an epoxide-opening-cyclization-dehydration sequence .
    • Results : This method provides a flexible way to synthesize substituted azaindoles .
  • Anti-Cancer Agent

    • Field : Medical Oncology
    • Application : A novel 7-azaindole derivative (7-AID) compound, {5- [1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol}, has been designed and synthesized as a potential anti-cancer agent and potent DDX3 inhibitor .
    • Methods : The binding efficacy of the 7-AID compound with DDX3 was analyzed by molecular docking studies . The cytotoxicity effect of the 7-AID compound was evaluated using MTT assay on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) .
    • Results : The 7-AID compound effectively inhibited DDX3 in a dose-dependent manner .
  • Synthesis of Azaserotonin

    • Field : Organic Chemistry
    • Application : Azaindoles can be utilized as a pharmaceutical building block . They are a starting material in a recent synthesis of azaserotonin .
    • Methods : The synthesis of azaserotonin involves the use of azaindoles .
    • Results : The successful synthesis of azaserotonin demonstrates the utility of azaindoles in the synthesis of complex molecules .

Safety And Hazards

While specific safety and hazard information for 1-Benzyl-3-Iodo-7-azaindole is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Future Directions

Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . Therefore, it is expected that the research and development of 1-Benzyl-3-Iodo-7-azaindole and similar compounds will continue to be a focus in the future.

properties

IUPAC Name

1-benzyl-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCQDCJEMOYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-Iodo-7-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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